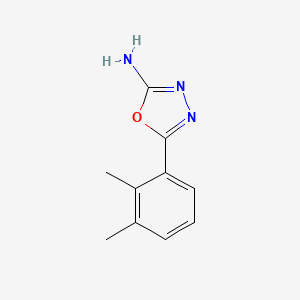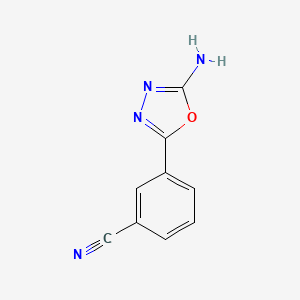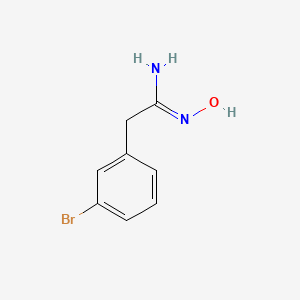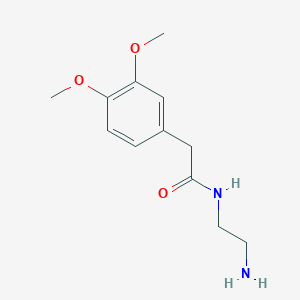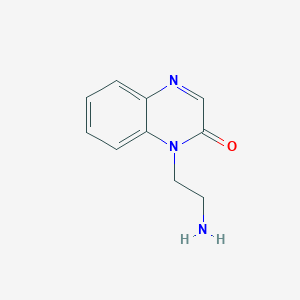![molecular formula C7H13NO B1287013 2-Azabicyclo[2.2.1]hept-3-ylmethanol CAS No. 347381-85-5](/img/structure/B1287013.png)
2-Azabicyclo[2.2.1]hept-3-ylmethanol
Overview
Description
2-Azabicyclo[2.2.1]hept-3-ylmethanol is a compound that is part of a class of azabicyclic structures which are of interest in the field of organic chemistry and drug discovery due to their complex molecular architecture and potential biological activity. Although the provided papers do not directly discuss 2-Azabicyclo[2.2.1]hept-3-ylmethanol, they do provide insights into similar azabicyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of azabicyclic compounds is a topic of significant interest. For instance, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed, utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Additionally, a diastereoselective intramolecular aziridination reaction has been employed to synthesize 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates, which are structurally and stereochemically diverse . These methods highlight the advanced techniques used to construct azabicyclic frameworks that could be relevant to the synthesis of 2-Azabicyclo[2.2.1]hept-3-ylmethanol.
Molecular Structure Analysis
The molecular structure of azabicyclic compounds is characterized by their three-dimensional conformation and the presence of multiple ring systems. The stereochemistry of these compounds is crucial, as demonstrated by the selective synthesis of 2-azabicyclo[3.2.0]hept-2-enes, where the chemoselectivity is influenced by the substituent pattern of the substrates . Moreover, the regioselectivity in the ruthenium-catalyzed metathesis reaction of 2-azabicyclo[2.2.1]-hept-5-en-3-one with allyltrimethylsilane has been improved, indicating the importance of controlling stereochemical outcomes in these reactions .
Chemical Reactions Analysis
Azabicyclic compounds undergo various chemical reactions that are essential for their functionalization and application in drug discovery. For example, ruthenium-catalyzed nucleophilic ring-opening reactions of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols have been investigated, showing the formation of regio- and stereoisomers depending on the catalyst used . Additionally, cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate have yielded novel polycyclic azetidinone structures, demonstrating the versatility of azabicyclic compounds in forming complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure and the functional groups present. While the papers provided do not directly discuss the properties of 2-Azabicyclo[2.2.1]hept-3-ylmethanol, the studies on similar compounds suggest that factors such as stereochemistry, ring strain, and substituents play a significant role in determining properties like solubility, boiling point, and reactivity. These properties are critical when considering the compound's potential use in pharmaceutical applications.
Scientific Research Applications
Synthesis of Neuroexcitants
- Research Application : The compound is used in the synthesis of neuroexcitants like alpha-kainic acid and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid. These substances are significant in neuroscience research due to their excitatory properties on neurons (Hodgson, Hachisu, & Andrews, 2005).
Versatile Synthons in Drug Candidates
- Research Application : Enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, serve as versatile synthons in the synthesis of various drug candidates. Biocatalytic methods are used for synthesizing these enantiomers, highlighting their importance in pharmaceutical research (Holt-Tiffin, 2009).
Cycloaddition Reactions in Organic Synthesis
- Research Application : The compound's derivatives are used in cycloaddition reactions with phenyl azide, leading to various regioselective products. This process is instrumental in the field of organic synthesis, particularly for constructing complex molecular architectures (Malpass, Belkacemi, Griffith, & Robertson, 2002).
Anti-Bacterial Agents and β-Lactamase Inhibitors
- Research Application : Certain derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This application is significant in the development of new antimicrobial therapies (Singh & Cooper, 1994).
Muscarinic Receptor Ligands
- Research Application : Azabicyclic substituents, including the exo-azabicyclic[2.2.1]hept-3-yl substituent, have been found effective in developing muscarinic receptor ligands. These compounds have potential applications in treating Alzheimer's disease (Jenkins et al., 1992).
Synthesis of Heterocyclic Analogues
- Research Application : The synthesis and reactivity of 7-azabicyclo[2.2.1]hept-2-yl radicals, derivatives of the mentioned compound, have been explored for the synthesis of heterocyclic analogues of epibatidine, an alkaloid with analgesic properties (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).
Catalytic Applications in Organic Synthesis
- Research Application : The compound and its derivatives have been used in the ruthenium-catalyzed metathesis reaction, showcasing its utility in catalytic applications within organic synthesis (Ishikura, Hasunuma, & Saijo, 2004).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Mechanism of Action
Target of Action
It’s known that this compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Mode of Action
The mode of action of 2-Azabicyclo[2.2.1]hept-3-ylmethanol involves its interaction with various electrophilic reagents . For instance, the amide reacted with m-chloroperoxybenzoic acid (MCPBA) to give the epoxide as the major product .
Biochemical Pathways
The compound is involved in the synthesis of oxygenated 2-azabicyclo[221]heptanes , which suggests it may play a role in the formation of these bicyclic structures.
Result of Action
The compound’s reaction with various electrophilic reagents to give addition products suggests it may play a role in the formation of a range of polyfunctionalised bicyclic systems .
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGOIZORGVFPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptan-3-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol in the development of new catalytic systems?
A: (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol serves as a crucial starting material for synthesizing chiral AMPP ligands. [] These ligands exhibit promising enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions, a fundamental process in the production of chiral compounds. [] The ability to control the chirality of molecules is paramount in pharmaceutical development, as enantiomers (mirror image molecules) can possess vastly different biological activities.
Q2: How does the structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol contribute to the properties of the resulting AMPP ligands?
A: The rigid bicyclic structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol and the presence of both nitrogen and oxygen atoms within its framework are key. These structural features allow for the controlled introduction of different phosphine groups during the synthesis of AMPP ligands. The specific arrangement of these phosphine groups, dictated by the starting material's structure, ultimately influences the steric environment around the metal center in the catalyst. This steric control plays a vital role in achieving high enantioselectivity during asymmetric hydrogenation reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



